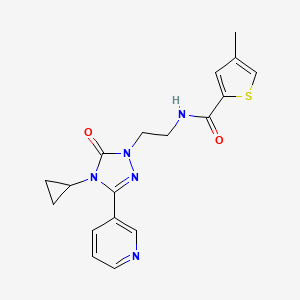

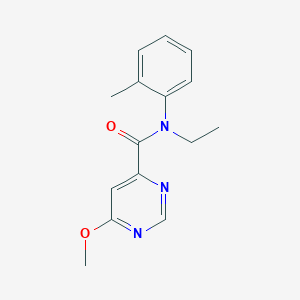

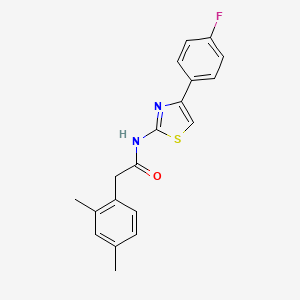

![molecular formula C15H15N3O B2570445 2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide CAS No. 303995-06-4](/img/structure/B2570445.png)

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is a chemical compound. It is considered one of the most important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides, such as “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular formula of “2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide” is C15H15N3O. The molecular weight is 253.3 .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Wissenschaftliche Forschungsanwendungen

Synthesis and Stereoselectivity

The compound’s stereoselective synthesis has garnered attention due to its potential applications. Researchers have achieved one-pot synthesis of multi-substituted 2,4-dienamides from ketene dithioacetal and aromatic ketone compounds. For instance, the reaction of ketene dithioacetal with 4-methoxyacetophenone yielded complete stereoselective (2Z,4E)-2,4-dienamide. Similarly, electron-rich aromatic ketones or heterocyclic aromatic ketones led to (2Z,4E)-2,4-dienamide products . This synthetic method opens up possibilities for functional conjugated dienes.

Natural Product Analogs

Dienamides, including our compound of interest, are found in natural products with diverse biological activities. For instance:

- Piperovatine (from Piper piscatorum) and trichostatin A (from Streptomyces hygroscopicus*) also feature 2,4-dienamide moieties and exhibit anti-inflammatory and antifungal activities .

Palladium-Catalyzed Reactions

Researchers have developed a procedure for the stereoselective synthesis of naturally occurring (2E,4E)-dienamides and their analogs. This involves palladium-catalyzed reactions of (1E)-1-iodoalk-1-enes with acrylamides, providing access to diverse dienamide structures .

Oxygen Reduction Reaction (ORR) Activity

Interestingly, the compound’s structural features can impact its electrochemical properties. In the context of oxygen reduction reactions (ORR), the 2e− process (two-electron transfer) has been found to be more favorable than the 4e− process. Adjusting the distance between indium (In) atoms significantly influences the ORR activity, as demonstrated in density functional theory (DFT) calculations .

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2E,4E)-2-cyano-N-(dimethylaminomethylidene)-5-phenylpenta-2,4-dienamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c1-18(2)12-17-15(19)14(11-16)10-6-9-13-7-4-3-5-8-13/h3-10,12H,1-2H3/b9-6+,14-10+,17-12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZGGYCWUXPRDY-NOKFKHBCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC(=O)C(=CC=CC1=CC=CC=C1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C=NC(=O)/C(=C/C=C/C1=CC=CC=C1)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-[(dimethylamino)methylene]-5-phenyl-2,4-pentadienamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

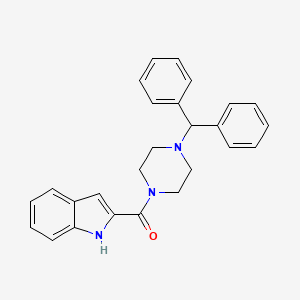

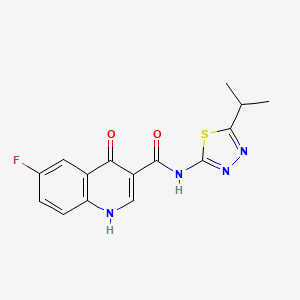

![methyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2570368.png)

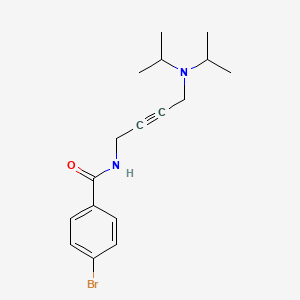

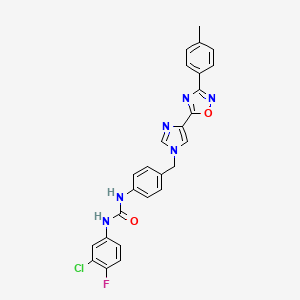

![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)

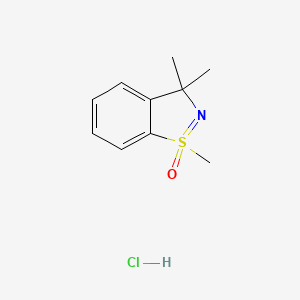

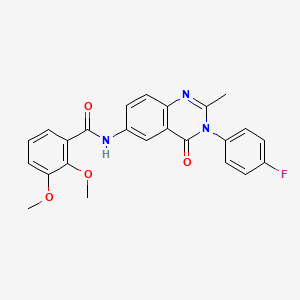

![2-[(15S)-10-(4-Methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B2570376.png)

![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)